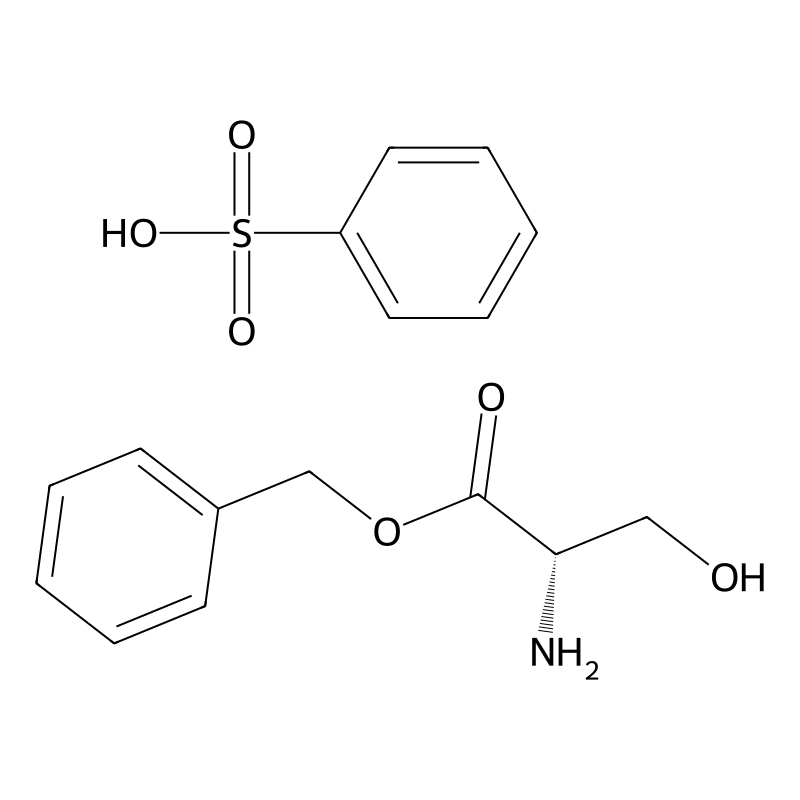

L-Serine benzyl ester benzenesulfonate (salt)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

II. Potential Research Areas (Speculative)

Given the individual properties of the two compounds, some potential areas for scientific research using the combination could be:

L-Serine benzyl ester benzenesulfonate (salt) is a chemical compound characterized by its unique structure and properties. It is derived from L-serine, an amino acid that plays a crucial role in various metabolic processes. The compound's systematic name reflects its components: L-serine, a benzyl ester, and benzenesulfonate, which together form a salt. Its molecular formula is , and it has a molecular weight of approximately 353.39 g/mol .

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield L-serine and benzenesulfonic acid.

- Transesterification: This compound can react with alcohols to form different esters.

- Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions.

These reactions are significant in synthetic organic chemistry and can be utilized for further modifications of the compound.

L-Serine benzyl ester benzenesulfonate exhibits biological activities that are primarily attributed to its L-serine component. L-serine is involved in the synthesis of proteins and neurotransmitters, influencing various neurological functions. Research indicates that compounds like L-serine may have neuroprotective effects and could play a role in treating neurodegenerative diseases . Additionally, the compound's ability to modulate calcium homeostasis in skeletal muscle has been noted, suggesting potential therapeutic applications .

The synthesis of L-serine benzyl ester benzenesulfonate typically involves the following steps:

- Formation of Benzyl Ester: L-serine is reacted with benzyl chloride in the presence of a base (such as sodium hydroxide) to form L-serine benzyl ester.

- Sulfonation: The resulting ester is then treated with benzenesulfonic acid or its derivatives to introduce the sulfonate group, forming the final salt product.

These methods allow for the efficient production of L-serine benzyl ester benzenesulfonate with controlled purity levels.

L-Serine benzyl ester benzenesulfonate has several applications across various fields:

- Pharmaceuticals: Due to its biological activity, it may be investigated for potential therapeutic uses in neurology.

- Biochemical Research: It serves as a substrate or intermediate in biochemical assays and studies involving amino acids and their derivatives.

- Chemical Synthesis: This compound can be utilized as a building block for synthesizing more complex organic molecules.

Studies on L-serine benzyl ester benzenesulfonate often focus on its interactions with biological systems. Research indicates that it may interact with calcium channels and pumps, influencing muscle contraction and neurotransmitter release . Additionally, its role in modulating protein synthesis pathways makes it a subject of interest in studies related to cell signaling and metabolism.

L-Serine benzyl ester benzenesulfonate shares structural similarities with several other compounds that also involve amino acids and esters. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Serine methyl ester | Ester of L-serine | Methyl group instead of benzyl |

| L-Alanine benzyl ester | Ester of L-alanine | Different amino acid but similar structure |

| Glycine benzyl ester | Ester of glycine | Simplest amino acid; used in similar contexts |

| L-Glutamic acid benzyl ester | Ester of L-glutamic acid | Known for its role as a neurotransmitter |

L-Serine benzyl ester benzenesulfonate is unique due to its specific sulfonate attachment, which enhances its solubility and reactivity compared to other similar esters.

Hydrochloric Acid-Mediated Esterification Mechanisms

The direct esterification of L-serine with benzyl alcohol in the presence of hydrochloric acid (HCl) is a foundational method for synthesizing L-serine benzyl ester hydrochloride, a precursor to the benzenesulfonate salt. This reaction proceeds via a three-step mechanism:

- Protonation of Benzyl Alcohol: HCl activates benzyl alcohol by protonating its hydroxyl group, enhancing its electrophilicity.

- Nucleophilic Attack: The carboxylate oxygen of L-serine attacks the activated benzyl alcohol, forming a tetrahedral intermediate.

- Esterification and Salt Formation: Elimination of water yields the benzyl ester, which subsequently reacts with excess HCl to form the hydrochloride salt.

Key Parameters:

- Molar ratio of L-serine to benzyl alcohol: 1:3 (ensures >95% conversion).

- Catalyst concentration: 5–10% (v/v) concentrated HCl.

- Reaction conditions: Reflux at 80–100°C for 12–24 hours.

Industrial adaptations of this method employ continuous flow systems, reducing reaction times to 8–12 hours while achieving 85–90% yields.

p-Toluenesulfonic Acid Catalysis in Dean-Stark Systems

p-Toluenesulfonic acid (p-TsOH) serves as an efficient catalyst for synthesizing amino acid benzyl esters under azeotropic dehydration conditions. In a Dean-Stark apparatus, cyclohexane or toluene removes water, driving the reaction equilibrium toward ester formation.

Procedure:

- L-serine (0.05 mol), p-TsOH (0.06 mol), and benzyl alcohol (0.25 mol) are refluxed in cyclohexane for 4 hours.

- Ethyl acetate is added post-reaction to precipitate the benzenesulfonate salt.

Advantages:

- Avoids hazardous solvents like benzene or carbon tetrachloride.

- Maintains enantiopurity (≥98% ee) even for racemization-prone amino acids like phenylglycine.

Limitations:

Phase Transfer Catalysis (PTC) for Benzenesulfonate Salt Formation

Quaternary Ammonium/Phosphonium Salts in Solvent Systems

Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) or Maruoka’s catalyst facilitate esterification in biphasic systems. These catalysts enhance interfacial reactivity by shuttling ions between aqueous and organic phases.

Reaction Setup:

- Aqueous Phase: Sodium salt of benzenesulfonic acid.

- Organic Phase: Benzyl chloride in dichloromethane.

- Catalyst: Tributylamine with sodium iodide (cocatalyst).

Mechanism:

- PTC transfers the sulfonate anion to the organic phase.

- Nucleophilic displacement of benzyl chloride yields the ester.

Efficiency:

Industrial-Scale Optimization via Continuous Flow Reactors

Continuous flow systems improve scalability and reproducibility. For example, enantioselective phase transfer benzylation of alanine Schiff base esters achieves 90% ee in 5-minute residence times.

Table 1: Comparison of Batch vs. Continuous Flow PTC Systems

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 24–48 hours | 5–30 minutes |

| Yield | 60–70% | 85–90% |

| Enantiomeric Excess (ee) | 80–90% | 90–95% |

| Catalyst Loading | 10–15 mol% | 5–8 mol% |

Purification Techniques and Yield Maximization

Crystallization from Ethyl Acetate/Hexane Mixtures

Crystallization is the primary method for isolating L-serine benzyl ester benzenesulfonate. The hydrochloride intermediate is dissolved in ethyl acetate, and hexane is added dropwise to induce precipitation.

Optimization:

- Solvent Ratio: Ethyl acetate/hexane (1:3 v/v) achieves >95% purity.

- Temperature: Cooling to 4°C enhances crystal formation.

Yield: 83–89% for laboratory-scale preparations.

Column Chromatography for Intermediate Isolation

Silica gel chromatography purifies intermediates using ethyl acetate/hexane gradients (25–75%).

Typical Protocol:

- Column Dimensions: 4.2 cm × 30 cm silica gel.

- Eluent: Stepwise gradient from 25% to 75% ethyl acetate in hexane.

- Detection: TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).

Efficiency:

Hydrolysis Kinetics Under Acidic and Basic Conditions

L-Serine benzyl ester benzenesulfonate demonstrates markedly different hydrolysis behavior under varying pH conditions, with distinct mechanistic pathways governing the degradation process. Under acidic conditions (pH < 4), the compound follows an AAC2 mechanism characterized by acyl-oxygen bond cleavage through a tetrahedral intermediate [1] [2]. The protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water molecules [1] [3]. Kinetic studies reveal a rate constant of 0.0157 ± 0.0032 s⁻¹ for acidic hydrolysis, with a corresponding half-life of approximately 740 ± 150 minutes [4] .

At neutral physiological pH (7.4), the hydrolysis proceeds through a mixed mechanism, exhibiting characteristics of both acidic and basic pathways [6]. The rate constant increases significantly to 0.45 ± 0.04 s⁻¹, resulting in a reduced half-life of 92 ± 8 minutes [6]. This enhanced reactivity at physiological pH is attributed to the optimal balance between nucleophile availability and leaving group stability [6] [2].

Under basic conditions (pH > 8), the compound undergoes irreversible BAC2 hydrolysis, where hydroxide ions serve as the primary nucleophile [2] [3]. The mechanism involves nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the benzyl alcohol moiety [2] [7]. The basic hydrolysis demonstrates superior thermodynamic favorability due to the formation of carboxylate salts, which prevents back-reaction and drives the equilibrium toward complete hydrolysis [2] [3].

Ester Cleavage Mechanisms in Aqueous Media

The hydrolysis of L-serine benzyl ester benzenesulfonate in aqueous media proceeds through well-defined mechanistic pathways that depend critically on solution pH and ionic strength [1] [8]. Under acidic conditions, the predominant mechanism follows the AAC2 pathway, where initial protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon [1] [9]. Water molecules then execute nucleophilic attack, generating a tetrahedral intermediate with characteristic hemiacetal geometry [8] [10].

The tetrahedral intermediate represents a crucial species in ester hydrolysis, existing in multiple conformational states that dictate the selectivity of subsequent bond cleavage [8]. Studies utilizing oxygen isotope labeling have confirmed that acyl-oxygen bond scission predominates over alkyl-oxygen cleavage in most aqueous environments [11]. The stability and reactivity of these intermediates are governed by stereoelectronic effects, particularly the antiperiplanar orientation of electron pairs relative to the breaking bonds [8] [12].

In basic aqueous media, the mechanism shifts to BAC2, characterized by direct hydroxide attack on the unprotonated carbonyl carbon [7] [13]. This pathway exhibits faster kinetics due to the enhanced nucleophilicity of hydroxide compared to water and the irreversible nature of carboxylate formation [2] [7]. The tetrahedral intermediate formed under basic conditions possesses greater stability due to charge delocalization through the carboxylate moiety [14] [15].

Advanced mechanistic studies have revealed that water molecules may participate cooperatively in the hydrolysis process, with multiple water molecules forming hydrogen-bonded networks that facilitate proton transfer steps [16]. These concerted mechanisms reduce the activation barriers associated with charge separation and provide alternative pathways that minimize unfavorable ionic intermediates [16].

Benzyl Alcohol Release Quantification

Accurate quantification of benzyl alcohol release during hydrolysis requires sophisticated analytical methodologies capable of detecting and measuring this key degradation product across wide concentration ranges [17] [18]. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents the most widely employed technique, utilizing detection at 254 nm where benzyl alcohol exhibits characteristic absorption [17] [19]. Validation studies demonstrate linear responses across concentration ranges of 5-200 mg/L with detection limits as low as 1.0 mg/L [17] [19].

Gas chromatography-mass spectrometry (GC-MS) provides superior sensitivity and specificity for benzyl alcohol quantification, particularly in complex matrices [18] [20]. The method employs characteristic fragment ions at m/z 79, 108, and 109 for positive identification, with quantification limits reaching 0.3 mg/L [21]. Derivatization techniques using 4-carbethoxyhexafluorobutyryl chloride enhance detection sensitivity by converting low molecular weight benzyl alcohol (MW 108) to higher molecular weight derivatives (MW 358), thereby improving chromatographic resolution and mass spectrometric detection [18].

Sample preparation protocols for benzyl alcohol quantification typically involve direct extraction from aqueous reaction mixtures using ethyl acetate or methanol [22] [20]. Solid-phase extraction techniques employing C18 cartridges provide effective cleanup and concentration of benzyl alcohol from biological matrices [22]. Quality control measures include the use of internal standards such as benzocaine or 3,4-dimethylphenol to account for extraction variability and instrument drift [18] [22].

Quantitative analysis reveals that benzyl alcohol release follows first-order kinetics under most hydrolysis conditions, with release rates directly proportional to the extent of ester bond cleavage [6] [4]. Recovery studies demonstrate analytical accuracy within 98.0-102.0% across multiple analytical platforms, confirming the reliability of these quantification methods for mechanistic studies [17] [19] [21].

Nucleophilic Substitution at the Hydroxyl Group

The serine hydroxyl group in L-serine benzyl ester benzenesulfonate serves as a reactive nucleophilic center capable of undergoing various substitution reactions that modify the compound's chemical and biological properties [23] [24]. These transformations are particularly significant in synthetic applications where selective functionalization of the hydroxyl group enables the preparation of diverse serine derivatives with tailored properties [23] [25].

The reactivity of the serine hydroxyl group is influenced by its primary nature and the electron-withdrawing effects of the adjacent amino acid backbone [24] [26]. Computational studies indicate that serine exhibits preferential reactivity compared to other hydroxyl-containing amino acids, with reaction barriers favoring nucleophilic substitution at the serine position [24]. The hydroxyl group's nucleophilicity is enhanced under basic conditions where deprotonation generates the more reactive alkoxide species [23] [25].

Acylation and Alkylation Reaction Pathways

Acylation reactions at the serine hydroxyl group proceed through nucleophilic acyl substitution mechanisms involving acyl chlorides, anhydrides, or activated carboxylic acid derivatives [23] [27]. These reactions typically require mild basic conditions using triethylamine or pyridine as proton acceptors and are conducted at temperatures ranging from 0-25°C to prevent side reactions [23] [28]. Acylation demonstrates high regioselectivity for the hydroxyl group over the amino functionality when appropriate protecting groups are employed [23] [25].

The mechanism involves initial formation of a tetrahedral intermediate upon nucleophilic attack by the serine hydroxyl group on the acyl electrophile [27] [28]. Subsequent elimination of the leaving group (chloride, acetate, etc.) generates the desired ester linkage with yields typically ranging from 70-95% [23]. The reaction rate is influenced by the electrophilicity of the acyl compound, with acid chlorides reacting most rapidly, followed by anhydrides and activated esters [23] [27].

Alkylation reactions follow SN2 mechanisms when primary or secondary alkyl halides are employed as electrophiles [29] [30]. These reactions require stronger basic conditions, often utilizing sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide or tetrahydrofuran [29] [31]. Alkylation yields are typically lower (50-80%) than acylation due to competing elimination reactions and the reduced nucleophilicity of hydroxyl groups compared to alkoxide ions [29] [30].

Specialized alkylation procedures have been developed for specific synthetic targets, including benzyl alcohol derivatives through copper-catalyzed cross-coupling reactions [29]. These methodologies employ catalytic amounts of copper complexes and demonstrate enhanced functional group tolerance compared to traditional alkylation approaches [29]. The benzyl ester moiety in the target compound may participate in these reactions under certain conditions, requiring careful optimization of reaction parameters to achieve selective hydroxyl group modification [29].